2'-Deoxycytidine-5'-monophosphoric acid-d12 (dilithium)

Description

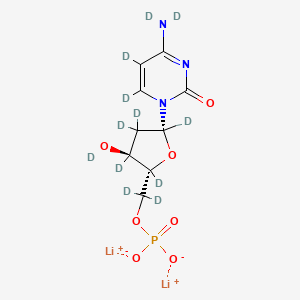

2’-Deoxycytidine-5’-monophosphoric acid-d12 (dilithium) is a deuterium-labeled derivative of 2’-Deoxycytidine-5’-monophosphoric acid. This compound is an endogenous metabolite and is primarily used in scientific research. The deuterium labeling makes it particularly useful in studies involving metabolic pathways and pharmacokinetics.

Properties

Molecular Formula |

C9H12Li2N3O7P |

|---|---|

Molecular Weight |

331.2 g/mol |

IUPAC Name |

dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[5,6-dideuterio-4-(dideuterioamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl] phosphate |

InChI |

InChI=1S/C9H14N3O7P.2Li/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(19-8)4-18-20(15,16)17;;/h1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,17);;/q;2*+1/p-2/t5-,6+,8+;;/m0../s1/i1D,2D,3D2,4D2,5D,6D,8D,13D;;/hD2 |

InChI Key |

OWKOHVDSKVFXFH-JIKTYXQFSA-L |

Isomeric SMILES |

[2H]C1=C(N(C(=O)N=C1N([2H])[2H])[C@]2(C([C@]([C@@](O2)([2H])C([2H])([2H])OP(=O)([O-])[O-])([2H])O[2H])([2H])[2H])[2H])[2H].[Li+].[Li+] |

Canonical SMILES |

[Li+].[Li+].C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)([O-])[O-])O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxycytidine-5’-monophosphoric acid-d12 (dilithium) involves the incorporation of deuterium and nitrogen-15 isotopes into the 2’-Deoxycytidine-5’-monophosphoric acid molecule. The process typically includes the following steps:

Deuteration: Incorporation of deuterium atoms into the molecule.

Phosphorylation: Addition of a phosphate group to the deoxyribose moiety.

Lithium Salt Formation: Conversion of the compound into its dilithium salt form.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar steps as mentioned above. The process is optimized for high yield and purity, often involving recrystallization from water or aqueous ethanol and drying under vacuum conditions .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxycytidine-5’-monophosphoric acid-d12 (dilithium) undergoes various chemical reactions, including:

Oxidation: Conversion to oxidized forms under specific conditions.

Reduction: Reduction reactions to form deoxy derivatives.

Substitution: Nucleophilic substitution reactions involving the phosphate group.

Common Reagents and Conditions

Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.

Reduction: Commonly uses reducing agents such as sodium borohydride.

Substitution: Involves nucleophiles like hydroxide ions or amines.

Major Products

The major products formed from these reactions include various phosphorylated and dephosphorylated derivatives, as well as oxidized and reduced forms of the compound .

Scientific Research Applications

2’-Deoxycytidine-5’-monophosphoric acid-d12 (dilithium) is widely used in scientific research due to its unique properties:

Chemistry: Used as a tracer in metabolic studies to understand biochemical pathways.

Biology: Helps in studying DNA synthesis and repair mechanisms.

Medicine: Utilized in pharmacokinetic studies to track drug metabolism and distribution.

Industry: Employed in the development of new pharmaceuticals and diagnostic tools .

Mechanism of Action

The mechanism of action of 2’-Deoxycytidine-5’-monophosphoric acid-d12 (dilithium) involves its incorporation into DNA and RNA synthesis pathways. It acts as a substrate for enzymes like uridine monophosphate/cytidine monophosphate kinase, which phosphorylates it to form dCDP and subsequently dCTP. These phosphorylated forms are essential for DNA and RNA biosynthesis .

Comparison with Similar Compounds

Similar Compounds

2’-Deoxycytidine-5’-monophosphoric acid: The non-deuterated form of the compound.

2’-Deoxycytidine-5’-monophosphoric acid-15N3: Labeled with nitrogen-15 instead of deuterium.

2’-Deoxycytidine-5’-monophosphoric acid-13C9,15N3: Labeled with both carbon-13 and nitrogen-15.

Uniqueness

2’-Deoxycytidine-5’-monophosphoric acid-d12 (dilithium) is unique due to its deuterium labeling, which provides distinct advantages in metabolic and pharmacokinetic studies. The deuterium atoms make it more stable and allow for precise tracking in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.